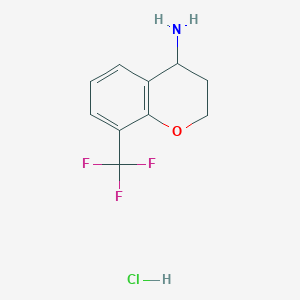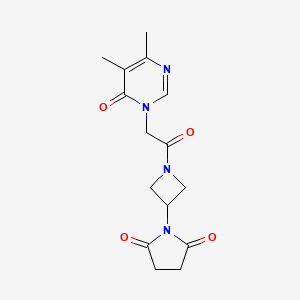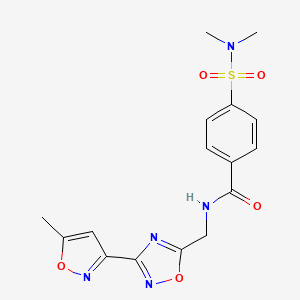![molecular formula C23H22FN3O5S2 B2384549 N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-15-2](/img/structure/B2384549.png)
N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a methanesulfonamide group, and a methoxybenzenesulfonyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazole ring and the various functional groups present. For example, the pyrazole ring might undergo reactions with electrophiles or nucleophiles at various positions .Physical And Chemical Properties Analysis
Detailed physical and chemical properties would depend on the exact structure of the compound and could be determined using various analytical techniques. These might include measurements of solubility, melting point, boiling point, and spectral properties .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
Compounds with structures similar to N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have been synthesized and evaluated for various biological activities. For instance, Gul et al. (2016) synthesized a series of sulfonamides that demonstrated significant inhibition against carbonic anhydrase (CA) enzymes, which are crucial for various physiological functions including respiration and the regulation of pH. The research highlighted the compounds' potential as CA inhibitors, with implications for treating conditions like glaucoma and certain types of tumors (Gul et al., 2016).
Cytotoxic Activities
Another study by Duan et al. (2016) focused on novel N-arylpyrazole derivatives bearing the sulfonamide moiety, which showed promising cytotoxic activities against various human tumor cell lines. This indicates the potential of these compounds for cancer therapy, especially considering their low IC50 values, suggesting high efficacy at low concentrations (Duan et al., 2016).
Antimycobacterial Activity
In addition to anticancer activities, some sulfonamide compounds have been optimized from sulfaphenazole to target Mycobacterium tuberculosis, showcasing the flexibility of sulfonamide chemistry in addressing infectious diseases. These compounds, such as those studied by Chen et al. (2021), demonstrated effective antimycobacterial activity with low toxicity, suggesting a promising approach for tuberculosis treatment with reduced risk of drug-drug interactions (Chen et al., 2021).
Enzyme Inhibitors with Low Cytotoxicity
Research on pyrazoline benzensulfonamides, as investigated by Ozgun et al. (2019), has demonstrated their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase effectively, with minimal cytotoxicity towards non-tumor cells. This low cytotoxicity is crucial for reducing side effects in potential therapeutic applications, making these compounds interesting candidates for further development (Ozgun et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound in biological systems would depend on its specific chemical structure and properties. Pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific chemical and physical properties. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-20-10-12-21(13-11-20)34(30,31)27-23(17-4-3-5-18(24)14-17)15-22(25-27)16-6-8-19(9-7-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUNMZOGBPPIMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)

![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)
![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)
![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)
![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)




![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)
![N-(2-methoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2384487.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)